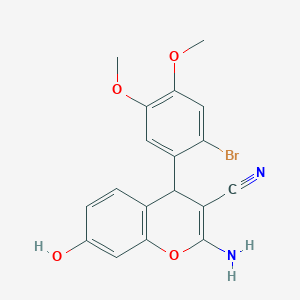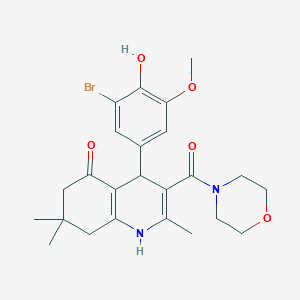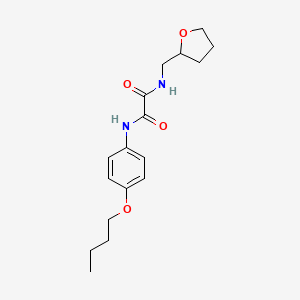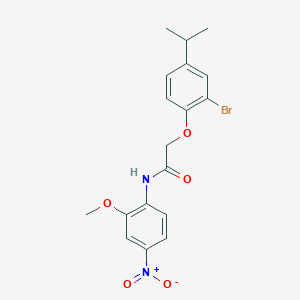
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Übersicht
Beschreibung
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as BDMC, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The anti-cancer activity of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is attributed to its ability to modulate various signaling pathways involved in cancer cell proliferation and survival. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase B (Akt), which are critical for cancer cell survival. Additionally, 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic activities. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. Additionally, 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity against cancer cells. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several areas of future research that can be explored to further understand the potential therapeutic applications of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Additionally, further studies are needed to investigate the mechanism of action of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and its potential interactions with other signaling pathways involved in cancer cell proliferation and survival. Furthermore, the preclinical and clinical evaluation of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in animal models and human subjects is needed to determine its safety and efficacy for cancer therapy.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Several studies have reported that 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-23-15-6-11(13(19)7-16(15)24-2)17-10-4-3-9(22)5-14(10)25-18(21)12(17)8-20/h3-7,17,22H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLXWJWJFPPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)

![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)



![1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)
![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![2-[(4-nitrobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071169.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4071178.png)
![4-ethyl-5-({1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4071189.png)
![3-[(2-hydroxyethyl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4071193.png)